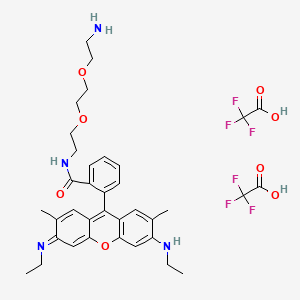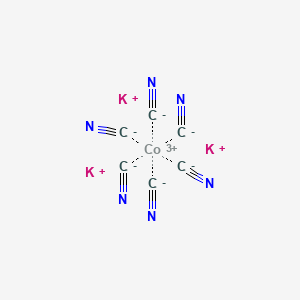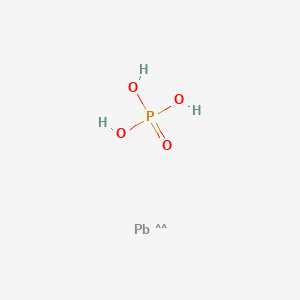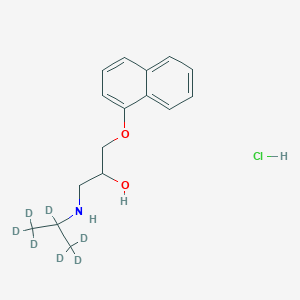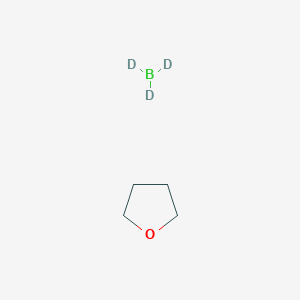
Oxolane;trideuterioborane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxolane;trideuterioborane is a compound that combines oxolane, a cyclic ether, with trideuterioborane, a boron-containing compoundIt is widely used as a solvent and a precursor to polymers . Trideuterioborane is a deuterated form of borane, which is used in various chemical reactions and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of oxolane;trideuterioborane typically involves the reaction of oxolane with trideuterioborane under controlled conditions. . The reaction conditions often include the use of a suitable solvent, temperature control, and the presence of a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of oxolane involves the acid-catalyzed dehydration of 1,4-butanediol, which is derived from the condensation of acetylene with formaldehyde followed by hydrogenation . The production of trideuterioborane involves the deuteration of borane, which can be achieved through various methods, including the reaction of borane with deuterium gas.
Analyse Des Réactions Chimiques
Types of Reactions
Oxolane;trideuterioborane undergoes various chemical reactions, including:
Oxidation: Oxolane can be oxidized to produce succinic acid or other oxidation products.
Reduction: Trideuterioborane can participate in reduction reactions, acting as a reducing agent.
Substitution: Both oxolane and trideuterioborane can undergo substitution reactions, where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions often involve controlled temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation of oxolane can produce succinic acid, while reduction reactions involving trideuterioborane can yield deuterated organic compounds.
Applications De Recherche Scientifique
Oxolane;trideuterioborane has a wide range of scientific research applications, including:
Chemistry: Used as a solvent and reagent in various organic synthesis reactions.
Biology: Employed in the study of deuterium-labeled compounds and their biological effects.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of oxolane;trideuterioborane involves its interaction with molecular targets and pathways in chemical reactions. Oxolane acts as a solvent and stabilizer, facilitating the dissolution and reaction of other compounds . Trideuterioborane, as a reducing agent, participates in electron transfer reactions, reducing other compounds and forming deuterated products.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydrofuran (Oxolane): A cyclic ether with similar solvent properties.
Borane: A boron-containing compound used in reduction reactions.
Deuterated Compounds: Compounds labeled with deuterium, used in various research applications.
Uniqueness
Oxolane;trideuterioborane is unique due to its combination of oxolane and trideuterioborane, providing both solvent properties and reducing capabilities. The presence of deuterium in trideuterioborane makes it valuable for research involving isotopic labeling and tracing.
Propriétés
Formule moléculaire |
C4H11BO |
|---|---|
Poids moléculaire |
88.96 g/mol |
Nom IUPAC |
oxolane;trideuterioborane |
InChI |
InChI=1S/C4H8O.BH3/c1-2-4-5-3-1;/h1-4H2;1H3/i;1D3 |
Clé InChI |
RMCYTHFAWCWRFA-SVLQTQOOSA-N |
SMILES isomérique |
[2H]B([2H])[2H].C1CCOC1 |
SMILES canonique |
B.C1CCOC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


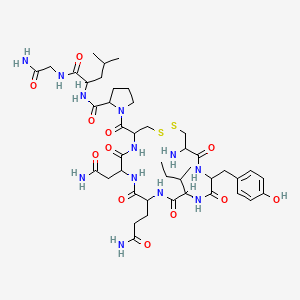
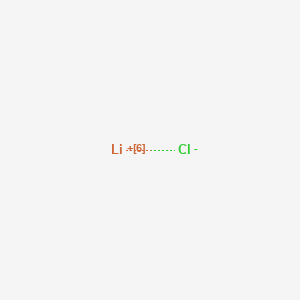
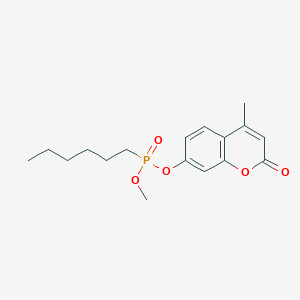


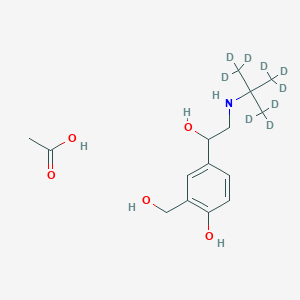

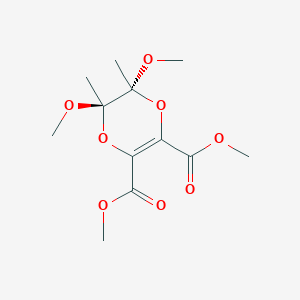
![9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(methylamino)-3H-purin-6-one](/img/structure/B15088763.png)

